molecular formula C17H20N2O2 B5984881 N-cyclopropyl-2-(3-isobutyryl-1H-indol-1-yl)acetamide

N-cyclopropyl-2-(3-isobutyryl-1H-indol-1-yl)acetamide

カタログ番号: B5984881
分子量: 284.35 g/mol
InChIキー: BOEXKUZOMVJCGG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclopropyl-2-(3-isobutyryl-1H-indol-1-yl)acetamide, also known as CPI-455, is a novel small molecule inhibitor that selectively targets the histone methyltransferase (HMT) G9a. HMTs are enzymes that regulate gene expression by modifying histones, which are proteins that package DNA in the nucleus. G9a is specifically involved in the regulation of genes that control cell growth and differentiation, making it a promising target for cancer therapy.

作用機序

N-cyclopropyl-2-(3-isobutyryl-1H-indol-1-yl)acetamide works by binding to the active site of G9a and preventing it from methylating histones. This leads to changes in chromatin structure and gene expression, ultimately resulting in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and to be well-tolerated in preclinical studies. In addition to its anti-cancer effects, this compound has also been shown to have potential in the treatment of neurodegenerative diseases and viral infections, although further research is needed in these areas.

実験室実験の利点と制限

One advantage of N-cyclopropyl-2-(3-isobutyryl-1H-indol-1-yl)acetamide is its selectivity for G9a, which reduces the risk of off-target effects. However, as with any experimental drug, there are limitations to its use in lab experiments. For example, the optimal concentration and exposure time for this compound may vary depending on the cell type and experimental conditions used.

将来の方向性

There are several potential future directions for research on N-cyclopropyl-2-(3-isobutyryl-1H-indol-1-yl)acetamide. One area of interest is the development of combination therapies that target both G9a and other pathways involved in cancer cell growth and survival. Another potential direction is the optimization of this compound for use in clinical trials, including the development of a suitable formulation and dose regimen. Finally, further research is needed to better understand the molecular mechanisms underlying the anti-cancer effects of this compound and to identify biomarkers that can be used to predict response to treatment.

合成法

N-cyclopropyl-2-(3-isobutyryl-1H-indol-1-yl)acetamide was first synthesized by a team of chemists at the pharmaceutical company Constellation Pharmaceuticals. The synthesis involves several steps, including the reaction of 3-isobutyrylindole with cyclopropylamine, followed by acetylation of the resulting amine with acetic anhydride. The final product is obtained through purification by column chromatography.

科学的研究の応用

N-cyclopropyl-2-(3-isobutyryl-1H-indol-1-yl)acetamide has been extensively studied for its potential as a cancer therapy. Preclinical studies have shown that this compound selectively inhibits G9a activity, leading to the reactivation of tumor suppressor genes and the induction of apoptosis (programmed cell death) in cancer cells. This compound has shown efficacy in a variety of cancer types, including leukemia, lymphoma, and solid tumors.

特性

IUPAC Name

N-cyclopropyl-2-[3-(2-methylpropanoyl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-11(2)17(21)14-9-19(10-16(20)18-12-7-8-12)15-6-4-3-5-13(14)15/h3-6,9,11-12H,7-8,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEXKUZOMVJCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。